N-cyclopentyl-3-phenylazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

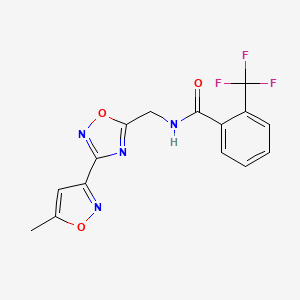

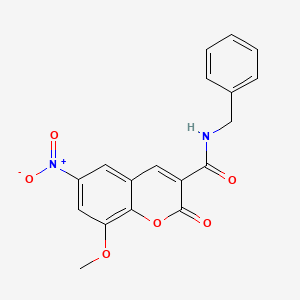

The molecular structure of this compound, based on its name, would consist of a seven-membered azepane ring, with a phenyl group attached to one of the carbon atoms and a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) attached to another carbon atom in the ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. Again, without specific data on this compound, it’s not possible to provide this information.Applications De Recherche Scientifique

In Vitro Metabolism and Detection in Biological Samples

- In vitro metabolism and detection in biological samples: Studies on synthetic cannabinoids similar to N-cyclopentyl-3-phenylazepane-1-carboxamide have shown that these compounds undergo extensive metabolism, making their consumption challenging to prove. For instance, PX compounds (PX-1, PX-2, PX-3) were investigated for their metabolism in human liver microsomes, revealing their metabolic stability and the detection of their metabolites in forensic samples (Travon Cooman & S. Bell, 2019).

Synthesis for Anticancer Applications

- Synthesis for anticancer applications: Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, showing potential as new pharmacophores for designing anticancer agents (Vivek Kumar et al., 2009).

Catalytic Reactions and Synthetic Applications

- Catalytic reactions and synthetic applications: Research on copper-catalyzed reactions of alkanes with simple amides and imides forming N-alkyl products has expanded the toolbox for the functionalization of alkanes, highlighting the potential of this compound in synthetic chemistry (B. L. Tran et al., 2014).

Synthesis of Lavendamycin Analogues

- Synthesis of lavendamycin analogues: Gold-catalyzed cycloisomerization of N-Propargylindole-2-carboxamides, potentially including compounds like this compound, has been utilized for the synthesis of beta-carbolinones, contributing to the development of lavendamycin analogues (D. England & A. Padwa, 2008).

Novel Antitumor Agents

- Novel antitumor agents: A series of compounds with a core structure similar to this compound demonstrated significant antitumor activity against various cancer cell lines, including those resistant to traditional chemotherapy agents, highlighting their potential as novel antitumor agents (B. S. Iyengar et al., 1999).

Mécanisme D'action

Target of Action

Related compounds have been found to inhibit theNLRP3 inflammasome , a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting the activation of the nlrp3 inflammasome .

Biochemical Pathways

The NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases . Activation of the NLRP3 inflammasome is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by activation of the transcriptional factor NF-κB, resulting in upregulation of NLRP3 and pro-IL-1β .

Result of Action

Related compounds have been found to exhibit weak effects on the generation of no and tnf-a .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This typically includes information on its toxicity, flammability, and potential for causing irritation or allergic reactions. Without specific data on this compound, it’s not possible to provide this information .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-3-phenylazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c21-18(19-17-11-4-5-12-17)20-13-7-6-10-16(14-20)15-8-2-1-3-9-15/h1-3,8-9,16-17H,4-7,10-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCFFKICYRNRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)

![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)

![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)